molecular formula C9H15NO2 B12526387 (2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid CAS No. 752972-34-2

(2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid

Cat. No.: B12526387
CAS No.: 752972-34-2
M. Wt: 169.22 g/mol
InChI Key: VMJPPYUFINHOCR-FXQIFTODSA-N
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Description

(2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid: is a bicyclic compound that features a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of a precursor compound, such as a pyridine derivative, in the presence of a catalyst like palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation and cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Fully saturated bicyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Cyclopentane derivatives: Compounds with similar cyclopentane structures but different functional groups.

    Pyridine derivatives: Compounds with a pyridine ring but varying degrees of saturation and substitution.

Uniqueness: What sets (2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid apart is its unique bicyclic structure, which combines the properties of both cyclopentane and pyridine rings. This dual nature allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

752972-34-2

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(2S,4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-4-6-2-1-3-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m0/s1

InChI Key

VMJPPYUFINHOCR-FXQIFTODSA-N

Isomeric SMILES

C1C[C@H]2CC[C@H](N[C@H]2C1)C(=O)O

Canonical SMILES

C1CC2CCC(NC2C1)C(=O)O

Origin of Product

United States

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